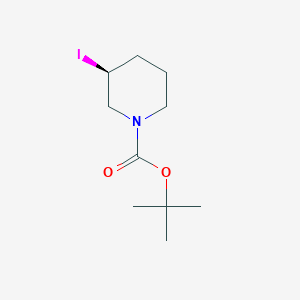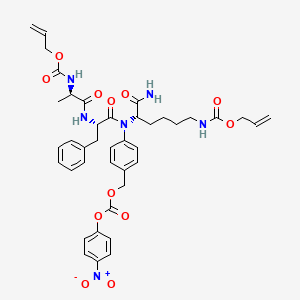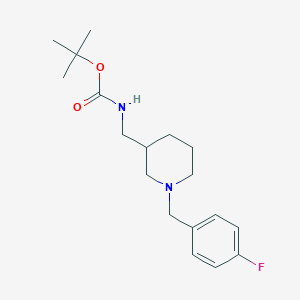![molecular formula C31H31F2N7O6S B11830028 1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B11830028.png)
1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[1-[(2,6-ジフルオロフェニル)メチル]-5-[[2-メトキシエチル(メチル)アミノ]メチル]-3-(6-メトキシピリダジン-3-イル)-2,4-ジオキソチエノ[2,3-d]ピリミジン-6-イル]フェニル]-3-メトキシウレアは、医薬品化学、医薬品、材料科学などの様々な分野で潜在的な用途を持つ合成有機化合物です。この化合物は、ジフルオロフェニル、メトキシエチル、ピリダジニルなどの複数の官能基を含む複雑な構造を特徴とし、その独特の化学的特性に貢献しています。
準備方法
合成経路と反応条件
1-[4-[1-[(2,6-ジフルオロフェニル)メチル]-5-[[2-メトキシエチル(メチル)アミノ]メチル]-3-(6-メトキシピリダジン-3-イル)-2,4-ジオキソチエノ[2,3-d]ピリミジン-6-イル]フェニル]-3-メトキシウレアの合成は、通常、多段階の有機反応を伴います。このプロセスは、2,6-ジフルオロベンジルクロリドや6-メトキシピリダジンなどの重要な中間体の調製から始まり、カップリング反応、求核置換反応、環化反応が続きます。反応条件には、通常、高い収率と純度を確保するために、有機溶媒、触媒、制御された温度の使用が含まれます。
工業的生産方法
この化合物の工業的生産には、コスト効率、安全性、環境への配慮を考慮して、ラボでの合成手順をスケールアップすることが含まれる場合があります。連続フロー化学や自動合成などの技術を使用して、効率と再現性を向上させることができます。
化学反応の分析
反応の種類
1-[4-[1-[(2,6-ジフルオロフェニル)メチル]-5-[[2-メトキシエチル(メチル)アミノ]メチル]-3-(6-メトキシピリダジン-3-イル)-2,4-ジオキソチエノ[2,3-d]ピリミジン-6-イル]フェニル]-3-メトキシウレアは、以下を含む様々な化学反応を受けることができます。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を修飾するために酸化される可能性があります。
還元: 還元反応は、分子内の特定の原子の酸化状態を変更するために使用できます。
置換: 求核置換反応または求電子置換反応により、特定の官能基を他の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:アミン)などがあります。温度、溶媒の選択、pHなどの反応条件は、目的の変換を実現するために慎重に制御されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される可能性がありますが、置換反応により様々な置換されたアナログが生成される可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的標的との相互作用と、生物活性化合物の可能性を調査しています。
医学: 様々な疾患の治療における治療の可能性を探っています。
産業: 技術的な用途のために、ユニークな特性を持つ新しい材料を開発しています。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets and potential as a bioactive compound.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Developing new materials with unique properties for technological applications.
作用機序
この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与し、生物学的経路の調節につながります。正確な経路と標的は、化合物の構造と、その応用の文脈によって異なります。
類似の化合物との比較
類似の化合物
1-[4-[1-[(2,6-ジフルオロフェニル)メチル]-5-[[2-メトキシエチル(メチル)アミノ]メチル]-3-(6-メトキシピリダジン-3-イル)-2,4-ジオキソチエノ[2,3-d]ピリミジン-6-イル]フェニル]-3-メトキシウレア: 他のチエノピリミジン誘導体、ピリダジン誘導体、尿素系化合物と比較できます。
独自性
この化合物の独自性は、官能基と構造的特徴の特定の組み合わせにあり、これは独特の化学的および生物学的特性をもたらします。これは、様々な分野における更なる研究開発のための有望な候補となります。
類似化合物との比較
Similar Compounds
1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea: can be compared with other thienopyrimidine derivatives, pyridazine derivatives, and urea-based compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable candidate for further research and development in various fields.
特性
分子式 |
C31H31F2N7O6S |
|---|---|
分子量 |
667.7 g/mol |
IUPAC名 |
1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea |
InChI |
InChI=1S/C31H31F2N7O6S/c1-38(14-15-44-2)16-21-26-28(41)40(24-12-13-25(45-3)36-35-24)31(43)39(17-20-22(32)6-5-7-23(20)33)29(26)47-27(21)18-8-10-19(11-9-18)34-30(42)37-46-4/h5-13H,14-17H2,1-4H3,(H2,34,37,42) |
InChIキー |
HWPZRJVNQZIXSF-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11829955.png)

![Ethyl (R)-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate](/img/structure/B11829980.png)
![2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide](/img/structure/B11829989.png)
![(4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11829992.png)


![2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B11830003.png)
![1-[(4'aR,7'aR)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanamine](/img/structure/B11830020.png)




